molecular formula C12H17NO2 B1420924 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine CAS No. 1178088-18-0

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

Cat. No. B1420924
M. Wt: 207.27 g/mol
InChI Key: SLTKFVZHYFPVML-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,4-benzodioxin, which is a type of heterocyclic compound . The 1,4-benzodioxin structure consists of a benzene ring fused to a 1,4-dioxin ring . The “2-methylpropan-1-amine” part suggests the presence of an amine functional group attached to a methylpropane (also known as isobutane) structure .


Molecular Structure Analysis

The molecular structure of this compound would likely include a 1,4-benzodioxin ring attached to a 2-methylpropane structure with an amine (-NH2) functional group .

Scientific Research Applications

Synthesis of N-Substituted Derivatives

Research by Abbasi et al. (2017) focused on synthesizing N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, which demonstrated significant antibacterial potential and inhibitory activity against the lipoxygenase enzyme. These derivatives were synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with various alkyl/aryl halides, indicating a potential route for creating compounds with therapeutic applications (Abbasi et al., 2017).

Antibacterial and Lipoxygenase Inhibition

Another study by Abbasi et al. (2017) synthesized new sulfonamides bearing the 1,4-benzodioxin ring. These compounds showed notable antibacterial potential against various bacterial strains and inhibitory potential against Lipoxygenase, suggesting their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Antimicrobial and Antifungal Agents

The study by Abbasi et al. (2020) involved synthesizing 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides. These compounds exhibited suitable antibacterial and antifungal potential, highlighting their potential as antimicrobial agents (Abbasi et al., 2020).

Bacterial Biofilm Inhibition and Cytotoxicity

Research conducted by Abbasi et al. (2020) focused on the synthesis of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. These molecules displayed inhibitory action against bacterial biofilms of E. coli and B. subtilis, along with mild cytotoxicity, indicating their potential in addressing bacterial biofilm-related issues (Abbasi et al., 2020).

Therapeutic Compound Precursors

Bozzo et al. (2003) explored the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethyn-1,4-benzodioxin-2(3H)-one as precursors for potential therapeutic compounds. This highlights the role of these compounds in developing new therapeutic agents (Bozzo et al., 2003).

Anti-Diabetic Agents

A study by Abbasi et al. (2023) synthesized 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides with anti-diabetic potentials. These compounds demonstrated inhibitory activities against α-glucosidase enzyme, suggesting their potential use as anti-diabetic agents (Abbasi et al., 2023).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,8-13)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7H,5-6,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTKFVZHYFPVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
Reactant of Route 6
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

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